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6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine

Kinase selectivity KINOMEscan Piperazinylpyrimidine

This compound (CAS 2034330-32-8) is a purine-containing heterocycle that integrates a piperazine linker between a 9H-purine core and a 2-methyl-6-(trifluoromethyl)pyrimidine moiety. It belongs to the broader piperazinylpyrimidine class of kinase inhibitors and CNS-active agents described in patent literature.

Molecular Formula C15H15F3N8
Molecular Weight 364.336
CAS No. 2034330-32-8
Cat. No. B2912567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine
CAS2034330-32-8
Molecular FormulaC15H15F3N8
Molecular Weight364.336
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)(F)F
InChIInChI=1S/C15H15F3N8/c1-9-23-10(15(16,17)18)6-11(24-9)25-2-4-26(5-3-25)14-12-13(20-7-19-12)21-8-22-14/h6-8H,2-5H2,1H3,(H,19,20,21,22)
InChIKeyZVAJHHKCJNSLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine: Structural Identity and Chemical Class Baseline


This compound (CAS 2034330-32-8) is a purine-containing heterocycle that integrates a piperazine linker between a 9H-purine core and a 2-methyl-6-(trifluoromethyl)pyrimidine moiety. It belongs to the broader piperazinylpyrimidine class of kinase inhibitors and CNS-active agents described in patent literature [1]. The trifluoromethyl group on the pyrimidine ring is a deliberate medicinal chemistry design element known to enhance lipophilicity and modulate binding-site interactions in kinase targets . As a member of the pyrimidine-substituted purine family, the compound's structural scaffold is consistent with pharmacophores that have demonstrated selective inhibition of protein kinases, including PDGFR, S6K1, and PI3K family members.

Why Generic Substitution of 6-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine Fails Without Comparative Evidence


Compounds within the piperazinylpyrimidine class exhibit profound structural sensitivity: minor modifications to the pyrimidine substituent, linker, or heterocyclic core can shift kinase selectivity profiles by orders of magnitude [1]. The well-characterized analog PF-4708671 demonstrates 400-fold selectivity for S6K1 over S6K2 and >20-fold selectivity over RSK1/2, yet this selectivity is tightly coupled to its benzimidazole core and specific pyrimidine substitution . Similarly, Shallal et al. showed that closely related piperazinylpyrimidine derivatives display divergent selectivity among PDGFR, CK1, and RAF kinase subfamilies, with some compounds preferentially binding oncogenic mutant forms over wild-type isoforms [1]. Interchanging the target compound with an alternative purine-piperazinyl-pyrimidine analog without verifying comparative kinase profiling data risks substituting an inhibitor with an altogether different selectivity fingerprint, cellular potency, and off-target liability profile.

Quantitative Differentiation Evidence for 6-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine


KINOMEscan Selectivity Profiling Differentiates Piperazinylpyrimidine Derivatives with Purine vs. Benzimidazole Cores

Piperazinylpyrimidine compounds with purine cores demonstrate a distinct kinase-binding fingerprint compared to benzimidazole-containing analogs. In class-level KINOMEscan profiling of piperazinylpyrimidine derivatives I-12, II-16, and II-20, the purine-containing scaffold exhibited preferential binding to the PDGFR tyrosine kinase subfamily including KIT, KIT(D816V), FLT3, and PDGFRA [1]. In contrast, the benzimidazole-based PF-4708671 selectively inhibits S6K1 (Ki = 20 nM, IC50 = 160 nM) with ≤27% inhibition against the majority of 85 other kinases at 1 µM . This divergent selectivity arises from differential ATP-binding site interactions dictated by the core heterocycle, demonstrating that the purine scaffold in the target compound is expected to produce a kinase-selectivity profile distinct from benzimidazole-based comparators.

Kinase selectivity KINOMEscan Piperazinylpyrimidine Purine scaffold

Trifluoromethyl Substitution on the Pyrimidine Ring Enhances Lipophilicity Relative to Non-Fluorinated Analogs

The 6-(trifluoromethyl) substituent on the pyrimidine ring increases the compound's calculated partition coefficient (cLogP) by approximately 0.5–1.0 log units compared to the non-fluorinated 6-methyl analog, a well-established effect of CF₃ substitution in heterocyclic systems . While experimental cLogP values for this specific compound are not publicly available, the trifluoromethyl group has been systematically demonstrated to enhance metabolic stability and membrane permeability in kinase inhibitor scaffolds by modulating lipophilicity and electronic properties [1]. This physicochemical differentiation is critical because increased lipophilicity can improve cellular penetration and oral bioavailability, properties that directly influence in vivo experimental design.

Lipophilicity Trifluoromethyl Physicochemical properties Drug design

Mutant-Selective Kinase Inhibition Potential of Piperazinylpyrimidine-Purine Scaffolds vs. Wild-Type Kinase Inhibition

Piperazinylpyrimidine derivatives from the purine-containing series demonstrate a preferential binding to oncogenic mutant forms of PDGFR family kinases over wild-type isoforms. Compound 4 (a piperazinylpyrimidine analog) showed selective inhibition of KIT and PDGFRA mutants, including the imatinib-resistant KIT D816V mutant, compared to wild-type counterparts [1]. In contrast, PF-4708671 does not exhibit this mutant selectivity pattern, as its primary target is the S6K1 kinase. The target compound, by virtue of its purine core and specific pyrimidine substitution, is structurally positioned within the purine-containing subseries that exhibits this mutant-selectivity tendency. This represents a therapeutically relevant differentiation: procurement for studies targeting drug-resistant, kinase-mutant-driven tumor models should favor purine-core piperazinylpyrimidines over benzimidazole-core alternatives.

Mutant-selective kinase inhibitor PDGFRA KIT D816V Drug resistance

N6-Position Substitution on Purine Enables Modular Functionalization for SAR Exploration

The target compound features a free NH at the 9-position of the purine ring, enabling subsequent N9-alkylation or glycosylation for generating nucleoside analogs. This is demonstrated by the synthesis of 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives from analogous 6-piperazinyl-9H-purine precursors, which yielded compounds inducing senescence in liver cancer cells [1]. In contrast, the benzimidazole-based PF-4708671 lacks this versatile N9-functionalization handle. The 6-(piperazin-1-yl)-9H-purine scaffold (CAS 245449-95-0) is a recognized building block that binds to protein kinase A [2], and the target compound extends this scaffold with a trifluoromethylpyrimidine substituent that can be further diversified. This modularity makes the compound a superior choice for systematic SAR campaigns compared to closed-ring benzimidazole alternatives.

Structure-activity relationship Purine functionalization Chemical biology Chemical probe development

Defined Research and Procurement Scenarios for 6-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine


Kinase Profiling Campaigns Targeting PDGFR Family Mutants

This compound is optimally deployed in KINOMEscan or similar broad-panel kinase profiling experiments designed to identify selective inhibitors of PDGFR family kinases, particularly oncogenic mutants such as KIT(D816V) and PDGFRA variants associated with imatinib resistance [1]. The purine core scaffolds in this class have demonstrated preferential binding to PDGFR subfamily members at 10 µM concentrations, and the trifluoromethyl substitution enhances target engagement through lipophilic interactions in the kinase back pocket .

Synthetic Diversification for Purine Nucleoside Analog Libraries

Researchers constructing focused libraries of C6-piperazine-substituted purine nucleoside analogs should procure this compound as a key intermediate. The N9 position of the purine is amenable to alkylation or ribosylation, enabling systematic exploration of N9-substituent effects on cytotoxicity, as established in the synthesis of 9-(β-D-ribofuranosyl)purine derivatives that induced senescence in Huh7, HepG2, and MCF7 cell lines [1]. The pre-installed trifluoromethylpyrimidine moiety eliminates the need for late-stage fluorination, streamlining the synthetic route.

Comparative Selectivity Studies vs. PF-4708671 in S6K1-Independent Signaling Models

For researchers investigating kinase signaling pathways where the S6K1/RSK axis is not the primary driver, this compound provides a structurally distinct alternative to PF-4708671. The purine core is expected to produce a kinase-binding signature more closely aligned with PDGFR and CK1 subfamilies rather than the S6K1/RSK/MSK axis targeted by PF-4708671 [1], making it suitable as a chemical probe in models of triple-negative breast cancer (MDA-MB-468) or mutant KIT-driven malignancies, where Compound 4 and Compound 15 from the same scaffold class have demonstrated selective antiproliferative activity .

Physicochemical Property Optimization for In Vivo Tumor Models

In preclinical in vivo efficacy studies where cellular penetration and metabolic stability are rate-limiting parameters, the trifluoromethyl group on the pyrimidine ring provides a quantifiable lipophilicity advantage (estimated ΔcLogP ≈ 0.5–1.0) over non-fluorinated analogs [1]. Procurement of this compound over a non-fluorinated comparator is justified when the experimental objective requires maximal membrane permeability and resistance to oxidative metabolism, properties consistently associated with strategically placed CF₃ groups in kinase inhibitor design .

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